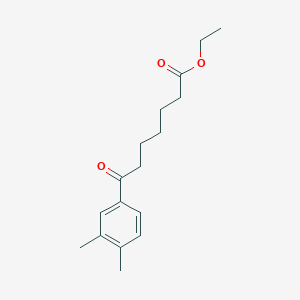

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate

Description

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate (CAS 898793-12-9) is a synthetic ester compound featuring a seven-carbon aliphatic chain with a ketone group at the seventh position and a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₇H₂₄O₃, with a molecular weight of 276.37 g/mol . The compound is primarily used as an intermediate in organic synthesis and pharmaceutical research. Structurally, the 3,4-dimethylphenyl group introduces steric and electronic effects that influence reactivity and solubility compared to simpler aryl-substituted analogs.

Propriétés

IUPAC Name |

ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-4-20-17(19)9-7-5-6-8-16(18)15-11-10-13(2)14(3)12-15/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEAJPPVLPIGHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645529 | |

| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-12-9 | |

| Record name | Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(3,4-dimethylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate can undergo oxidation reactions, particularly at the ketone functional group, to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 7-(3,4-dimethylphenyl)-7-oxoheptanoic acid.

Reduction: Ethyl 7-(3,4-dimethylphenyl)-7-hydroxyheptanoate.

Substitution: Ethyl 7-(3,4-dimethylphenyl)-7-aminoheptanoate.

Applications De Recherche Scientifique

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and ketoreductases.

Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of fragrances and flavoring agents.

Mécanisme D'action

The mechanism of action of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate depends on its specific application. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the specific enzyme involved. The molecular targets and pathways involved include enzymes such as esterases, ketoreductases, and oxidases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of 7-oxoheptanoate esters with aryl substituents. Key structural analogs and their properties are compared below:

Structural and Physicochemical Properties

Notes:

- logP (partition coefficient) and PSA (polar surface area) values influence solubility and permeability. Methyl groups (e.g., 3,4-dimethyl) increase hydrophobicity compared to methoxy or chloro substituents .

- The 4-biphenyl analog (logP 5.24) exhibits significantly higher lipophilicity, making it suitable for lipid-based delivery systems .

Activité Biologique

Introduction

Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate is a synthetic organic compound characterized by its unique structure, which includes an ethyl ester group, a heptanoic acid chain, and a ketone functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical formula for Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate is , with a molecular weight of approximately 284.37 g/mol. The compound features:

- Heptanoate Chain : A seven-carbon chain that influences lipophilicity.

- Ketone Group : Located at the seventh position, potentially involved in redox reactions.

- Dimethylphenyl Group : Substituted at the 3rd and 4th positions, which may affect electronic properties and biological interactions.

Table 1: Structural Features of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.37 g/mol |

| Functional Groups | Ketone (C=O), Ester (C-O-C), Aromatic Ring |

| Lipophilicity | Moderate due to the heptanoate chain |

The biological activity of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate is primarily attributed to its interaction with various biological targets. The compound's ester and keto functional groups play significant roles in its mechanism of action:

- Enzyme Interaction : The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes involved in metabolic pathways.

- Redox Reactions : The keto group can participate in redox reactions, influencing cellular metabolism and potentially modulating oxidative stress responses.

- Binding Affinity : Preliminary studies suggest that the compound may exhibit selective binding to specific receptors or enzymes, affecting their activity.

| Mechanism | Description |

|---|---|

| Enzyme Hydrolysis | Ester bond cleavage leading to active metabolites |

| Redox Activity | Participation in oxidation-reduction processes |

| Receptor Binding | Modulation of receptor activity through binding |

Anti-inflammatory Effects

Research indicates that Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Anticancer Properties

The compound's structural features may confer anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in various lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Case Study: Inhibition of Cancer Cell Lines

In a recent study involving breast cancer cell lines (MCF-7), Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity against these cells. Similar results were observed in colon cancer cell lines (HT-29), where the compound demonstrated comparable efficacy.

Table 3: Summary of Biological Activity Findings

Q & A

Q. What are the common synthetic routes for Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves two primary routes:

- Route 1 (Esterification): Reacting 7-(3,4-dimethylphenyl)-7-oxoheptanoic acid with ethanol under acidic catalysis (e.g., concentrated H₂SO₄) via Fischer esterification. Reflux conditions (70–80°C, 6–8 hours) ensure high conversion rates .

- Route 2 (Claisen Condensation): Condensing ethyl acetoacetate with a substituted benzaldehyde derivative (e.g., 3,4-dimethylbenzaldehyde) in the presence of a base (e.g., NaOEt). This method requires anhydrous conditions and yields intermediates that are oxidized to introduce the ketone group .

Optimization Tips:

Q. How is the molecular structure of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate characterized?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS or GC-MS detects the molecular ion peak at m/z 276.37 (C₁₇H₂₄O₃) .

- IR Spectroscopy: Bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) confirm functional groups .

Q. What are the key physicochemical properties of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate under different storage conditions?

Methodological Answer:

- Solubility: Highly lipophilic; soluble in DMSO, chloroform, and ethyl acetate. Limited aqueous solubility (<0.1 mg/mL at 25°C) necessitates organic solvents for biological assays .

- Stability: Degrades under prolonged UV exposure or high humidity. Store in sealed, amber vials at –20°C in anhydrous conditions. Purity (>95%) should be verified via HPLC before use .

- Thermal Stability: Decomposes at temperatures >150°C; avoid autoclaving .

Advanced Research Questions

Q. How does the 3,4-dimethylphenyl substituent influence reactivity compared to other aryl groups in ester derivatives?

Methodological Answer: The 3,4-dimethylphenyl group enhances:

- Electron-Donating Effects: Methyl groups increase electron density on the aromatic ring, stabilizing intermediates during nucleophilic substitution or oxidation reactions .

- Steric Hindrance: Ortho-methyl groups reduce reactivity at the ketone site compared to para-substituted analogs (e.g., 4-methoxyphenyl derivatives) .

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Position | Oxidation Rate (Relative) | Reference |

|---|---|---|---|

| 3,4-Dimethylphenyl | meta/para | Moderate | |

| 4-Methoxyphenyl | para | High | |

| 4-Chlorophenyl | para | Low |

Q. What mechanisms underlie the biological activity of Ethyl 7-(3,4-dimethylphenyl)-7-oxoheptanoate in enzyme inhibition studies?

Methodological Answer:

- Enzyme Binding: The ketone group acts as a Michael acceptor, forming covalent bonds with cysteine residues in enzyme active sites (e.g., proteases or kinases) .

- Lipophilicity: The dimethylphenyl group enhances membrane permeability, increasing intracellular bioavailability compared to polar analogs .

- Case Study: Derivatives of this compound demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), likely via disruption of cell wall synthesis enzymes .

Q. How can contradictory data regarding the compound’s metabolic stability be resolved through experimental design?

Methodological Answer: Contradictions in metabolic half-life (e.g., liver microsome assays vs. in vivo studies) arise from:

- Species-Specific Metabolism: Human vs. rodent CYP450 isoforms metabolize the compound at differing rates. Use human hepatocytes for clinically relevant data .

- Experimental Controls:

- Include isotopically labeled analogs (e.g., ¹⁴C-tagged) to track metabolites via LC-MS .

- Simulate physiological conditions (e.g., pH 7.4, 37°C) with NADPH cofactors to mimic in vivo redox environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.